

# What is 1-Phenyl-3-propyl-2-thiourea

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Phenyl-3-propyl-2-thiourea**

Cat. No.: **B076632**

[Get Quote](#)

An In-Depth Technical Guide to **1-Phenyl-3-propyl-2-thiourea**

## Executive Summary

**1-Phenyl-3-propyl-2-thiourea** is a disubstituted thiourea derivative belonging to a class of compounds recognized for their broad and significant biological activities. With the characteristic N,N'-disubstituted thiourea backbone, this molecule holds potential for applications in medicinal chemistry, materials science, and as a synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its known and potential biological significance based on structure-activity relationships within the thiourea family. It is intended for researchers and professionals in drug development and chemical synthesis, offering foundational knowledge and practical methodologies for engaging with this compound.

## Introduction: The Versatility of the Thiourea Scaffold

Thiourea, an organosulfur compound with the formula  $\text{SC}(\text{NH}_2)_2$ , is the sulfur analogue of urea.<sup>[1]</sup> The replacement of the oxygen atom with a sulfur atom significantly alters its chemical properties, conferring upon it a rich and diverse reactivity profile.<sup>[2]</sup> Thiourea derivatives are exceptionally versatile ligands, capable of coordinating to a wide range of metal centers as neutral ligands, monoanions, or dianions, which has led to their extensive use in coordination chemistry.<sup>[3][4]</sup>

The true value of the thiourea scaffold in the context of drug development lies in its remarkable spectrum of biological activities. Derivatives have been extensively studied and have demonstrated potent antimicrobial, antitumor, antiviral, antiparasitic, and enzyme inhibitory

properties.<sup>[1]</sup><sup>[5]</sup> This functional diversity stems from the ability of the thiourea moiety to form critical hydrogen bonds and coordinate with metallic cofactors within biological targets. **1-Phenyl-3-propyl-2-thiourea**, featuring both an aromatic phenyl group and an aliphatic propyl chain, represents a specific chemical space within this class, offering a unique combination of lipophilicity and hydrogen bonding capability that warrants detailed investigation.

## Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and bioavailability.

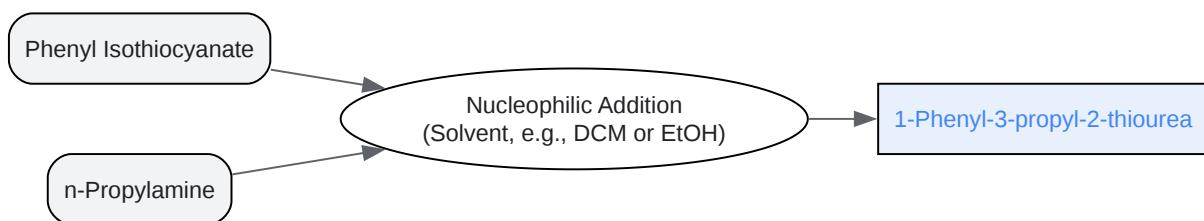
### Molecular Structure

The structure of **1-Phenyl-3-propyl-2-thiourea** consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is substituted with a phenyl ring, and the other with a propyl group.

Caption: Chemical structure of **1-Phenyl-3-propyl-2-thiourea**.

### Key Physicochemical Data

The essential properties of **1-Phenyl-3-propyl-2-thiourea** are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.


| Property          | Value                                                     | Source  |
|-------------------|-----------------------------------------------------------|---------|
| IUPAC Name        | 1-phenyl-3-propylthiourea                                 | [6]     |
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> S          | [6][7]  |
| Molecular Weight  | 194.30 g/mol                                              | [6]     |
| CAS Number        | 13140-47-1                                                | [7][8]  |
| Boiling Point     | 282.1 °C at 760 mmHg                                      | [7]     |
| Density           | 1.128 g/cm <sup>3</sup>                                   | [7]     |
| Appearance        | Solid (form may vary)                                     | Assumed |
| Synonyms          | N-phenyl-N'-propylthiourea, 1-<br>Phenyl-3-propylthiourea | [9]     |

## Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry, typically involving the nucleophilic addition of an amine to an isothiocyanate.

## Synthetic Pathway

The most direct and efficient route to synthesize **1-Phenyl-3-propyl-2-thiourea** is the reaction between phenyl isothiocyanate and n-propylamine. The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Phenyl-3-propyl-2-thiourea**.

## Experimental Protocol: Synthesis

This protocol provides a robust method for the laboratory-scale synthesis of the title compound.

### Materials:

- Phenyl isothiocyanate
- n-Propylamine
- Dichloromethane (DCM) or Ethanol (anhydrous)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
- Rotary evaporator
- Standard glassware for reflux and filtration

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent like dichloromethane or ethanol.
- Amine Addition: To this stirring solution, add n-propylamine (1.05 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture can be refluxed for several hours.[\[2\]](#)
- Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **1-Phenyl-3-propyl-2-thiourea**.
- Drying: Dry the purified product under vacuum to remove any residual solvent.

## Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the phenyl and propyl protons and carbons.[6]
- Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and the C=S (thiocarbonyl) group.[6]
- Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
- Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula  $\text{C}_{10}\text{H}_{14}\text{N}_2\text{S}$ .

## Potential Biological Activities and Applications

While specific research on **1-Phenyl-3-propyl-2-thiourea** is limited, the extensive body of literature on related thiourea derivatives allows for informed hypotheses about its potential biological roles. Thioureas are known to exert their effects through various mechanisms, including enzyme inhibition and disruption of cellular processes.

Potential Therapeutic Areas:

- Anticancer Activity: Many thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines.[1][10] The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways. The presence of a phenyl group is a common feature in many active anticancer thioureas.[5]
- Antimicrobial and Antifungal Activity: The thiourea scaffold is present in numerous compounds with potent activity against both Gram-positive and Gram-negative bacteria, as

well as various fungal strains.[4][5] The lipophilicity imparted by the propyl and phenyl groups may enhance cell membrane penetration.

- Enzyme Inhibition: Phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin production.[11] It is plausible that **1-Phenyl-3-propyl-2-thiourea** could inhibit this or other enzymes, a hypothesis that requires experimental validation.
- Chelating Agent: Thiourea derivatives are effective chelating agents for heavy metals.[3] The sulfur and nitrogen atoms can coordinate with metal ions, suggesting potential applications in heavy metal remediation or as sensors. For instance, 1-phenyl-3-benzoyl-2-thiourea has been successfully used to extract cadmium ions from solutions.[3]

## Safety and Handling

Proper handling of **1-Phenyl-3-propyl-2-thiourea** is essential to ensure laboratory safety. The GHS classification indicates that the compound is harmful if swallowed.[6] The following precautions are based on data for closely related thiourea derivatives.[12][13][14]

### Hazard Information:

- GHS Classification: Acute toxicity, oral (Category 4).[6] May cause an allergic skin reaction. [13]

### Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound as a powder or when heating.[12]
- Handling: Avoid breathing dust.[13] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12][13]
- In case of Exposure:

- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[13][14]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[14]
- Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[13]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

## Conclusion and Future Outlook

**1-Phenyl-3-propyl-2-thiourea** is a readily synthesizable compound that belongs to the pharmacologically significant thiourea class. While its specific biological profile is not yet extensively documented, its structural features—combining an aromatic ring and a flexible alkyl chain on the thiourea core—make it a compelling candidate for further investigation.

Future research should focus on systematically screening this compound for a range of biological activities, particularly in the areas of oncology and microbiology where its analogues have shown significant promise. Mechanistic studies to identify its molecular targets would be a critical next step. Given the synthetic accessibility and the proven track record of the thiourea scaffold, **1-Phenyl-3-propyl-2-thiourea** represents a valuable molecule for academic research and a potential starting point for drug discovery programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [mjas.analisis.com.my](http://mjas.analisis.com.my) [mjas.analisis.com.my]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]

- 4. mdpi.com [mdpi.com]
- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 6. 1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-PHENYL-3-PROPYL-2-THIOUREA- Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsoc.com [chemsoc.com]
- 8. 1-PHENYL-3-PROPYL-2-THIOUREA | 13140-47-1 [chemicalbook.com]
- 9. 1-PHENYL-3-PROPYL-2-THIOUREA CAS#: 13140-47-1 [amp.chemicalbook.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [What is 1-Phenyl-3-propyl-2-thiourea]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076632#what-is-1-phenyl-3-propyl-2-thiourea>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)